molecular formula C18H31NO4 B14803479 9-nitro-9Z,11E-octadecadienoic acid

9-nitro-9Z,11E-octadecadienoic acid

Katalognummer: B14803479
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: URRNFVDDJZKQGD-LDRANXPESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-nitro-9Z,11E-octadecadienoic acid is a nitro-fatty acid formed by the nitration of conjugated linoleic acid.

Analyse Chemischer Reaktionen

9-nitro-9Z,11E-octadecadienoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, nitrite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

9-nitro-9Z,11E-octadecadienoic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study nitration reactions and the behavior of nitro-fatty acids.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating inflammatory diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 9-nitro-9Z,11E-octadecadienoic acid involves its interaction with various molecular targets and pathways. It can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects. The nitro group plays a crucial role in its biological activity, influencing its interactions with cellular targets .

Vergleich Mit ähnlichen Verbindungen

9-nitro-9Z,11E-octadecadienoic acid is unique compared to other similar compounds due to its specific nitration pattern and resulting chemical properties. Similar compounds include:

These compounds share some chemical properties but differ in their specific biological activities and applications.

Eigenschaften

Molekularformel

C18H31NO4

Molekulargewicht

325.4 g/mol

IUPAC-Name

(9E,11E)-9-nitrooctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h8,11,14H,2-7,9-10,12-13,15-16H2,1H3,(H,20,21)/b11-8+,17-14+

InChI-Schlüssel

URRNFVDDJZKQGD-LDRANXPESA-N

Isomerische SMILES

CCCCCC/C=C/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-]

Kanonische SMILES

CCCCCCC=CC=C(CCCCCCCC(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.